molecular formula C3H3ClN2 B020600 5-chloro-1H-imidazole CAS No. 15965-31-8

5-chloro-1H-imidazole

Cat. No.: B020600
CAS No.: 15965-31-8
M. Wt: 102.52 g/mol
InChI Key: BQRBAXFOPZRMCU-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and one chlorine atom at the fifth position. This compound is a derivative of imidazole, which is a fundamental building block in organic chemistry due to its presence in various biologically active molecules.

Biochemical Analysis

Biochemical Properties

It is known that 4-Chloroimidazole can be used as a synthon for the production of various derivatives of imidazole . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of 4-Chloroimidazole are not well-studied. Some derivatives of 4-Chloroimidazole have been found to exhibit high inhibitory activity with respect to M. tuberculosis strains

Molecular Mechanism

It is known that 4-Chloroimidazole can undergo various chemical reactions to form different compounds

Temporal Effects in Laboratory Settings

It is known that 4-Chloroimidazole can be synthesized by condensation of 4-chloro-1H-imidazole-5-carbaldehydes with thiosemicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 1-hydroxyimidazole with chloro-2-propanone. This method allows for the synthesis of imidazoles with an ester moiety at the C-2 position and is tolerant of heterocycles and aryl halides .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nickel Catalysts: Used in cyclization reactions.

    Chloro-2-propanone: Utilized in industrial synthesis.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products:

    Substituted Imidazoles: Formed through substitution reactions.

    Cyclized Products: Resulting from cyclization reactions.

Scientific Research Applications

5-Chloro-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-imidazole: The parent compound without the chlorine substitution.

    2-chloro-1H-imidazole: A similar compound with the chlorine atom at the second position.

    4-chloro-1H-imidazole: Another derivative with the chlorine atom at the fourth position.

Uniqueness: 5-Chloro-1H-imidazole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity compared to other chloro-substituted imidazoles .

Properties

IUPAC Name

5-chloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBAXFOPZRMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166705
Record name 4-Cl-pyrazole
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Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-31-8
Record name 5-Chloro-1H-imidazole
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Record name 4-Cl-pyrazole
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Record name 4-Chloroimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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